1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters(1:1:1 Mixture of D446490 and D481750 and D43939
Description
This compound is a mixed alkyl ester derivative of 1,2-benzenedicarboxylic acid (phthalic acid), consisting of a 1:1:1 ratio of di-C6 (hexyl), di-C8 (octyl), and di-C10 (decyl) alkyl chains. Its primary CAS number is 68515-51-5, with alternate CAS numbers for individual components: 84-75-3 (dihexyl phthalate, D446490), 117-84-0 (dioctyl phthalate, D481750), and 84-77-5 (didecyl phthalate, D43939) . It is commercially available at 98% purity and is used predominantly as a plasticizer in rubber, PVC, and petrochemical products to enhance flexibility and durability .
Regulatory agencies, including the European Chemicals Agency (ECHA), classify this mixture under the broader category of 1,2-benzenedicarboxylic acid, di-C6-10-alkyl esters, which has been identified as a Substance of Very High Concern (SVHC) due to reproductive toxicity (Category 1B) under EU REACH regulations .
Properties
CAS No. |
68515-51-5 |
|---|---|
Molecular Formula |
N/A |
Origin of Product |
United States |
Preparation Methods
Catalytic Esterification of Phthalic Anhydride
The primary synthesis route involves esterifying phthalic anhydride with a 1:1:1 molar mixture of n-hexanol, n-octanol, and n-decanol. The reaction proceeds via nucleophilic acyl substitution, facilitated by acid or metal-based catalysts:
Titanium-based catalysts, such as tetra-n-butyl titanate, are preferred for their high activity and selectivity, enabling conversions exceeding 90% at 180–220°C. The stoichiometric ratio of alcohols is critical to achieving the target 1:1:1 mixture, requiring continuous feeding systems to maintain molar balance.
Industrial-Scale Process Design
Continuous Reaction Systems
Modern facilities employ multi-stage reactors to optimize conversion and minimize side products. A representative workflow includes:
-
Reactor Feed Preparation :
-
Esterification Cascade :
-
Alcohol Recovery :
Table 1: Key Process Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Reaction Temperature | 200–220°C | |
| Catalyst Loading | 0.5–1.0 wt% | |
| Conversion Efficiency | >90% | |
| Alcohol Recovery Rate | 85–90% |
Purification and Quality Control
Neutralization and Washing
Post-reaction crude product contains residual acids, monoesters, and catalyst residues. Purification involves:
Steam Distillation and Filtration
High-purity diester mixtures are obtained via steam distillation at 150–170°C, followed by activated carbon treatment to remove colored by-products. Final filtration through 0.2 μm membranes ensures particulate-free product.
Table 2: Analytical Specifications for Final Product
Challenges in Stoichiometric Control
Achieving a 1:1:1 molar ratio of C6, C8, and C10 esters necessitates precise alcohol feed control due to differing reaction kinetics. n-Decanol exhibits slower esterification rates compared to n-hexanol, requiring extended residence times in later reactor stages. Industrial solutions include:
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters can undergo several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and the corresponding alcohols (hexanol, octanol, and decanol).
Oxidation: The alkyl chains can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and the corresponding alcohols.
Oxidation: Carboxylic acids or ketones.
Substitution: New esters or amides, depending on the nucleophile used.
Scientific Research Applications
Industrial Applications
-
Plasticizers in Polymers :
- Polyvinyl Chloride (PVC) : The primary application of these phthalate esters is as plasticizers in PVC products. They enhance flexibility and durability in applications such as wire and cable insulation, flooring, wall coverings, and automotive interiors .
- Rubber Products : They are also utilized in rubber formulations to improve processability and performance characteristics .
- Coatings and Adhesives :
- Environmental Applications :
Health Assessments
Research on the health impacts of 1,2-benzenedicarboxylic acid di-C6,8,10-alkyl esters has been extensive:
- Toxicological Studies : Studies indicate that exposure to high concentrations can lead to reproductive toxicity and developmental effects in animal models. The lowest observed adverse effect level (LOAEL) was identified at 10,000 ppm for reproductive effects .
- Metabolic Effects : Investigations have shown that these compounds can induce peroxisome proliferation in liver cells, which may lead to alterations in lipid metabolism and liver function .
Case Study 1: PVC Product Evaluation
A study evaluated the effects of di-C6-10 alkyl phthalates on PVC products used in construction. Results indicated enhanced flexibility and durability compared to non-plasticized alternatives. The study also assessed the potential leaching of phthalates into the environment during product lifespan .
Case Study 2: Health Impact Assessment
A two-generation reproductive toxicity study involving Sprague-Dawley rats demonstrated that while systemic toxicity was observed at lower doses (45 mg/kg bw/d), significant reproductive effects were only noted at higher concentrations (10,000 ppm) . This highlights the need for careful consideration of exposure levels in industrial settings.
Mechanism of Action
The primary mechanism of action of 1,2-Benzenedicarboxylic Acid Di-C6,8,10-alkyl Esters involves their ability to interact with and modify the properties of polymers. By embedding themselves between polymer chains, these esters increase the flexibility and durability of the material. On a molecular level, they can also interact with biological systems, potentially disrupting endocrine functions by mimicking or interfering with hormone activity.
Comparison with Similar Compounds
Research Findings
Environmental and Health Impact
- A 2015 SVHC dossier () identified the Di-C6,8,10 mix as a Category II endocrine disruptor , with evidence of developmental toxicity in rodent studies.
- CPSC studies () note occupational exposure risks during manufacturing, particularly inhalation and dermal contact.
Regulatory Developments
Biological Activity
1,2-Benzenedicarboxylic acid di-C6,8,10-alkyl esters, commonly referred to as phthalate esters, are a group of compounds widely used as plasticizers in various industrial applications. This article focuses on the biological activity of a specific mixture of these esters, namely the 1:1:1 mixture of D446490, D481750, and D43939. Understanding their biological effects is crucial for assessing their safety and regulatory status.
Chemical Structure and Properties
These compounds are characterized by a diester structure where two alkyl chains are attached to a benzenedicarboxylic acid backbone. The varying lengths and branching of the alkyl chains (C6, C8, and C10) influence their physical and chemical properties, including solubility, volatility, and biological activity.
Biological Activity Overview
The biological activity of phthalate esters can be categorized into several key areas:
- Toxicological Effects : Studies have shown that exposure to these compounds can lead to reproductive and developmental toxicity. For instance, the lowest observed adverse effect level (LOAEL) for reproductive effects was identified at 10,000 ppm (450 mg/kg bw/d) based on reduced seminal vesicle weight in animal studies .
- Endocrine Disruption : Certain phthalates have been implicated in endocrine disruption. This activity can interfere with hormone function and lead to adverse developmental outcomes .
- Metabolic Effects : Research indicates that these esters may induce peroxisome proliferation in liver cells. In studies where animals were administered these compounds, significant increases in liver weights were observed alongside alterations in serum lipid profiles .
Toxicological Studies
A comprehensive review of toxicological studies provides insight into the effects of these compounds:
Case Studies
Several case studies highlight the biological implications of exposure to these phthalate esters:
- Case Study 1 : A study involving Sprague-Dawley rats demonstrated that dietary exposure to di-C6-10 alkyl esters resulted in increased liver and kidney weights along with biochemical changes indicative of liver stress .
- Case Study 2 : Human health assessments indicated that these compounds are rapidly absorbed following oral exposure with over 90% bioavailability. However, they do not accumulate significantly in body tissues due to rapid metabolism and excretion .
Q & A
Q. How can researchers confirm the composition of a 1:1:1 mixture of D446490, D481750, and D43939 in this compound?
Methodological Answer:
- Step 1: Use gas chromatography-mass spectrometry (GC-MS) with a non-polar capillary column (e.g., DB-1 or OV-101) to separate ester components based on alkyl chain length and branching .
- Step 2: Compare retention indices (RI) against certified reference standards for di-n-hexyl (DnHP, CAS 84-75-3), di-n-octyl (DnOP, CAS 117-84-0), and di-n-decyl phthalates (DnDP, CAS 84-77-5) .
- Step 3: Quantify ratios using peak area integration, ensuring calibration with internal standards (e.g., deuterated phthalates) to account for matrix effects . Data Reference: CPSC reports the mixture typically comprises 79% DnDP, 20% DnOP, and 1% DnHP by weight .
Q. What are the key physicochemical properties influencing experimental design with this compound?
Methodological Answer: Critical properties include:
- Log Kow (Octanol-Water Partition Coefficient): ~9.5, indicating high hydrophobicity. Use log Kow to predict environmental persistence and bioaccumulation potential .
- Vapor Pressure: ~1.3 × 10⁻⁶ mmHg at 25°C. Design containment protocols to minimize volatilization in lab settings .
- Solubility: <0.1 mg/L in water. For aqueous studies, employ sonication with surfactants (e.g., Tween-80) or organic co-solvents (e.g., DMSO) . Table 1: Physicochemical Properties (Summarized from CPSC Data )
| Property | Value |
|---|---|
| Molecular Weight Range | 362.5–474.7 g/mol |
| Log Kow | ~9.5 |
| Vapor Pressure | ~1.3 × 10⁻⁶ mmHg (25°C) |
| Water Solubility | <0.1 mg/L |
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data across studies involving this mixture?
Methodological Answer: Discrepancies often arise from:
- Isomer Distribution: Branched vs. linear alkyl chains (e.g., di-isoheptyl vs. di-n-heptyl) alter metabolic pathways. Use isomer-specific analysis via HPLC-MS/MS with chiral columns .
- Metabolite Interference: Phthalate metabolites (e.g., monoesters) may confound results. Apply solid-phase extraction (SPE) to isolate parent compounds prior to toxicity assays .
- Dose-Response Variability: Standardize exposure models (e.g., zebrafish embryos or in vitro hepatic cell lines) with controlled lipid content to account for ester partitioning .
Q. What advanced techniques optimize synthesis to minimize branched alkyl ester impurities?
Methodological Answer:
- Step 1: Employ computational reaction design (e.g., quantum chemical calculations) to predict esterification efficiency between phthalic anhydride and linear C6,8,10 alcohols .
- Step 2: Use membrane reactors with acid-tolerant catalysts (e.g., sulfonated graphene oxide) to enhance selectivity for linear esters over branched byproducts .
- Step 3: Monitor reaction progress via real-time FTIR to detect carbonyl intermediates and adjust alcohol feedstock ratios dynamically .
Q. How can environmental fate studies address the mixture’s persistence in aquatic systems?
Methodological Answer:
- Adsorption Studies: Utilize metal-organic frameworks (MOFs) like MIL-53(Cr) to simulate adsorption kinetics in sediment matrices. Parameters include pH (5–9) and ionic strength .
- Photodegradation: Conduct UV-Vis irradiation experiments (λ = 254 nm) with TiO₂ catalysts. Analyze degradation products via LC-QTOF-MS to identify toxic intermediates (e.g., phthalic acid) .
- Microbial Degradation: Screen anaerobic consortia from contaminated sites for esterase activity. Enrich cultures with phthalate analogs to isolate degradative pathways .
Data Contradiction Analysis
Q. Why do reported log Kow values vary between regulatory databases?
Methodological Answer:
- Source 1: OECD 117 (Shake Flask Method) may underestimate log Kow due to incomplete phase separation. Validate with OECD 123 (HPLC Retention Time Method) for high-log Kow compounds .
- Source 2: Differences in isomer ratios (e.g., C6 vs. C10 dominance) affect hydrophobicity. Characterize batch-specific composition via GC-MS before citing log Kow .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
